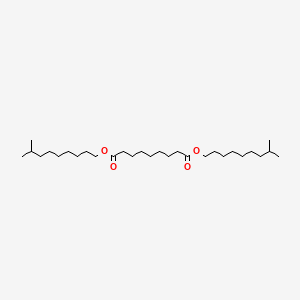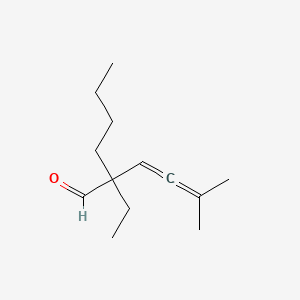
Azélate de diisodécyle
Vue d'ensemble
Description
Nonanedioic acid, diisodecyl ester, also known as DIDN, is a diester compound that has gained significant attention in the fields of research and industry due to its unique properties and applications. It is often referred to by its common synonym of azelaic acid .
Synthesis Analysis
The synthesis of 1,9-Nonanedioic acid from oleic acid has been investigated . A recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871, was constructed and used for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid, which had been produced from oleic acid .
Chemical Reactions Analysis
Esters, like Nonanedioic acid, diisodecyl ester, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .
Applications De Recherche Scientifique
Industrie des plastifiants
L'azélate de diisodécyle est principalement utilisé comme plasticiant . Il est ajouté à des polymères tels que le chlorure de polyvinyle (PVC) pour augmenter leur flexibilité, leur maniabilité et leur durabilité. Ce composé contribue à réduire la température de transition vitreuse et améliore les propriétés d'écoulement du matériau lors du traitement. Il est particulièrement utile dans la production d'articles en PVC souple tels que les câbles, les tuyaux et les revêtements de sol.
Lubrifiants
En tant qu'additif lubrifiant, l'this compound sert à améliorer la lubrification et la stabilité thermique des lubrifiants industriels . Il est souvent utilisé dans les lubrifiants synthétiques pour les applications automobiles, telles que les huiles moteur et les huiles de transmission, où il contribue à réduire l'usure des pièces mobiles.
Adhésifs et mastics
Dans les adhésifs et les mastics, l'this compound agit comme un agent plastifiant . Il confère de la flexibilité et réduit la fragilité de diverses formulations d'adhésifs, ce qui est essentiel pour maintenir la liaison sous contrainte et les fluctuations de température.
Peintures et revêtements
Le composé est utilisé dans la formulation de peintures et de revêtements pour améliorer leurs propriétés de flexibilité et d'adhérence . Il est particulièrement bénéfique dans les applications extérieures où la résistance aux intempéries et aux rayons UV est essentielle.
Cosmétiques et soins personnels
L'this compound trouve des applications dans l'industrie cosmétique en tant qu'émollient et agent de conditionnement de la peau . Il est utilisé dans des produits comme les crèmes, les lotions et les écrans solaires pour fournir une sensation lisse et non grasse tout en agissant également comme hydratant.
Recherche environnementale
Les préoccupations concernant l'impact environnemental et le potentiel de bioaccumulation des plastifiants phtalates ont conduit à des recherches sur l'this compound comme alternative plus sûre . Les études sont axées sur sa dégradation dans l'environnement, sa distribution et son potentiel comme substitut moins nocif à faible toxicité.
Recherche catalytique
Des recherches sont en cours sur l'hydrogénation catalytique des plastifiants phtalates, y compris l'this compound . Cette recherche vise à développer des procédés plus écologiques et plus durables pour la production de plastifiants.
Nutraceutiques
Les dérivés de l'this compound, tels que les esters d'acide azélaïque, ont été étudiés pour leurs activités immunomodulatrices . Ils présentent un potentiel en tant que compléments alimentaires ou médicaments en raison de leur large éventail d'effets bénéfiques sur le système immunitaire.
Mécanisme D'action
Mode of Action
It is known that azelaic acid, a related compound, can modulate the microbiome, promoting the growth of some bacteria while inhibiting others .
Biochemical Pathways
Azelaic acid, a related compound, is known to be assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .
Result of Action
It is known that azelaic acid can have both promoting and inhibiting effects on different bacterial populations
Propriétés
IUPAC Name |
bis(8-methylnonyl) nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O4/c1-26(2)20-14-8-6-12-18-24-32-28(30)22-16-10-5-11-17-23-29(31)33-25-19-13-7-9-15-21-27(3)4/h26-27H,5-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCYXDFVBWGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Nonanedioic acid, 1,9-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
28472-97-1 | |
| Record name | Nonanedioic acid, diisodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028472971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisodecyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANEDIOIC ACID, DIISODECYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AT1XP12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)











![3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B1615908.png)